2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and indole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the isoindoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions using reagents like indole derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may focus on its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound could be explored for its use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide stands out due to its unique structural features. Similar compounds may include:
Isoindoloquinazoline derivatives: These compounds share the isoindoloquinazoline core but differ in their substituents.
Indole derivatives: Compounds with the indole moiety but lacking the isoindoloquinazoline structure.
The uniqueness of this compound lies in its combination of these two structural motifs, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H24N4O4 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H24N4O4/c1-36-19-10-11-23-18(16-19)12-14-30(23)15-13-29-25(33)17-31-26-20-6-2-3-7-21(20)28(35)32(26)24-9-5-4-8-22(24)27(31)34/h2-12,14,16,26H,13,15,17H2,1H3,(H,29,33) |
InChI Key |
OWNONXFAMXKTOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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